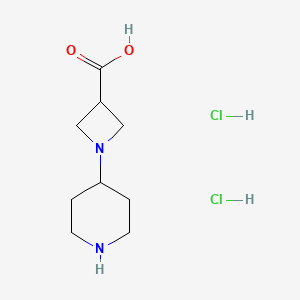

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylazetidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJVMZZPJMUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662546 | |

| Record name | 1-(Piperidin-4-yl)azetidine-3-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-28-4 | |

| Record name | 1-(Piperidin-4-yl)azetidine-3-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride, also known by its CAS number 1179361-28-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 257.16 g/mol . The synthesis of this compound typically involves the reaction of piperidine with azetidine derivatives, yielding various amino acid derivatives with significant yields .

This compound exhibits a range of biological activities, primarily due to its structural similarity to amino acids. Its mechanism of action is believed to involve modulation of neurotransmitter systems and potential inhibition of specific enzymes relevant in metabolic pathways.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting monoacylglycerol lipase, which may contribute to anti-inflammatory effects .

- Cytotoxicity : In vitro studies indicated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it demonstrated significant activity against human leukemia cell lines, suggesting potential applications in oncology .

Toxicity Profile

Toxicity assessments have indicated that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, which underscores its safety profile for further development .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Cytotoxicity : A study reported that the compound showed IC50 values in the low micromolar range against several cancer cell lines, including leukemia and breast adenocarcinoma cells. This suggests that the compound can induce apoptosis in these cells, making it a candidate for further investigation in cancer therapy .

- Monoacylglycerol Lipase Inhibition : Research has demonstrated that derivatives of this compound can effectively inhibit monoacylglycerol lipase, which plays a critical role in lipid metabolism and inflammation. This inhibition was associated with reduced pain responses in animal models, indicating potential therapeutic applications in pain management .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 Value (μM) | Cell Line | Effect Observed |

|---|---|---|---|

| Cytotoxicity | 5.0 | Human leukemia (CEM) | Induction of apoptosis |

| Cytotoxicity | 8.5 | MCF-7 (breast cancer) | Induction of apoptosis |

| Monoacylglycerol lipase inhibition | Not specified | N/A | Pain response reduction |

| Acute toxicity | >2000 mg/kg | Kunming mice | No observed toxicity |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 257.16 g/mol

- CAS Number : 1179361-28-4

- Purity : Minimum 95%

The compound features a piperidine ring and an azetidine moiety, which are known for their roles in biological activity and interaction with various receptors. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for further derivatization and application in drug development.

Antagonism of Retinol-Binding Protein 4 (RBP4)

One of the notable applications of compounds similar to 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride is their role as RBP4 antagonists. RBP4 is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease due to its involvement in retinol transport. Research has demonstrated that RBP4 antagonists can significantly reduce lipofuscin bisretinoid formation in the retina, potentially delaying the progression of AMD .

Pain Management

Piperidin derivatives, including those related to this compound, have shown promise as monoacylglycerol lipase inhibitors. This inhibition can modulate endocannabinoid signaling pathways, providing analgesic effects without the psychoactive side effects associated with traditional cannabinoid therapies .

Case Study 1: RBP4 Antagonists

In a study focusing on RBP4 antagonists, compounds similar to 1-(Piperidin-4-yl)azetidine-3-carboxylic acid were evaluated for their ability to lower circulating plasma RBP4 levels. The results indicated a significant reduction (approximately 60%) in plasma RBP4 after administration, correlating with decreased lipofuscin accumulation in animal models .

| Compound | Plasma RBP4 Reduction | Lipofuscin Accumulation |

|---|---|---|

| A1120 | 60% | 50% |

| Fenretinide | - | Significant reduction |

Case Study 2: Analgesic Properties

Another study investigated the analgesic properties of piperidine derivatives, revealing that specific modifications at the piperidine ring enhanced binding affinity to cannabinoid receptors. This led to improved pain relief outcomes in preclinical models .

Chemical Reactions Analysis

Hydrolysis and Solvolysis

The carboxylic acid group undergoes hydrolysis under controlled conditions. While direct data on this specific compound is limited, analogous azetidine-carboxylic acid derivatives (e.g., methyl esters) hydrolyze in acidic or basic media to yield the free carboxylic acid . For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 6 M HCl, 170°C, microwave | Free carboxylic acid | 87% |

Nucleophilic Substitution and Aza-Michael Additions

The piperidine and azetidine rings participate in nucleophilic reactions. Piperidine’s secondary amine reacts with electrophiles, while the azetidine ring undergoes ring-opening or functionalization:

-

Aza-Michael addition with 4-hydroxypiperidine forms 3-(4-hydroxypiperidin-1-yl)azetidines in 75% yield .

-

Alkylation using 3,4-dichlorobenzaldehyde and NaBH(OAc)₃ in dichloroethane produces N-alkylated derivatives .

Reductive Amination

The compound’s amine groups engage in reductive amination with aldehydes or ketones. For example:

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,4-Dichlorobenzaldehyde | NaBH(OAc)₃, DCE, 16 h | Room temperature | N-Alkylated derivative | 85% |

Cross-Coupling Reactions

The carboxylic acid can be derivatized for use in cross-coupling. Conversion to boronic esters enables Suzuki-Miyaura couplings:

| Reaction Step | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Boronation | Pinacolborane, [Ir(cod)Cl]₂ | DCM, 24 h | Boronic ester intermediate |

Salt Formation and Deprotection

As a dihydrochloride salt, it undergoes neutralization or counterion exchange. Deprotection of tert-butyloxycarbonyl (Boc) groups with HCl is a key step in synthesis :

| Deprotection Step | Reagents | Conditions | Result | Yield | Source |

|---|---|---|---|---|---|

| Boc removal | 4 M HCl in dioxane | 3 h, room temperature | Free amine | 91% |

Biological Interactions

The compound’s structure suggests potential enzyme inhibition (e.g., arginase) via coordination with the carboxylic acid and amine groups . Piperidine-azetidine hybrids have shown activity in modulating neurotransmitter receptors.

Synthetic Routes

A representative synthesis involves:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The target compound’s azetidine-piperidine scaffold distinguishes it from sulfur-containing analogs (e.g., thietane derivatives) and aromatic systems (e.g., pyridine derivatives). This structural uniqueness may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration compared to bulkier esters like Ethyl 1-piperidin-4-ylpiperidine-3-carboxylate .

- The dihydrochloride salt enhances aqueous solubility relative to neutral analogs, making it preferable for in vitro assays and formulation .

Functional Analogues in Drug Development

- Structure : A sphingosine-1-phosphate receptor modulator containing a piperidine ring.

- Mechanism: Prevents lymphocyte egress from lymph nodes, used in multiple sclerosis.

- The target compound’s carboxylic acid group could enable covalent binding to targets or improve metabolic stability compared to non-polar analogs .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the carboxamide linkage between a piperidin-4-yl moiety and an azetidine-3-carboxylic acid derivative. Two main approaches are employed:

Amide Bond Formation: Coupling of piperidin-4-amine derivatives with azetidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, esters) under amide bond-forming conditions.

Salt Formation: Subsequent treatment with hydrochloric acid to generate the dihydrochloride salt, improving aqueous solubility and stability.

Representative Reaction Conditions

Industrial Scale Considerations

Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.

Automated purification systems (e.g., crystallization, chromatography) to ensure high purity (>95%).

Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield and minimize side products.

Detailed Chemical Reaction Analysis

Amide Bond Reactivity

The carboxamide bond is central to the compound’s structure and reactivity.

Hydrolysis under acidic or basic conditions can selectively cleave the amide bond, facilitating derivatization or intermediate recovery.

Coupling reactions often employ HOBt/HBTU-mediated activation for efficient amide bond formation, minimizing racemization and side reactions.

Ring-Opening Reactions of Azetidine

- The azetidine ring can undergo nucleophilic ring-opening under strong base or nucleophile conditions.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Sodium hydride | DMF, 100°C, 6 hrs | 3-Amino-piperidine derivatives | β-position ring opening dominant |

| Grignard reagents | THF, −78°C to RT, 12 hrs | Alkylated piperidine-azetidine hybrids | α-position ring opening due to sterics |

- This ring-opening chemistry is exploited in modifying the compound for derivative synthesis.

Salt Formation and pH-Dependent Solubility

| pH Range | Protonation Site | Solubility (mg/mL in water) |

|---|---|---|

| < 2.0 | Both piperidine and azetidine nitrogens protonated | 45.2 |

| 2.0 – 6.5 | Piperidine nitrogen protonated | 12.8 |

| > 6.5 | Deprotonated form predominates | 3.1 |

- The dihydrochloride salt form is stable up to 150°C (TGA data), suitable for pharmaceutical formulation.

Alternative Synthetic Routes and Related Compounds

Recent studies have demonstrated efficient aza-Michael addition routes to related azetidine-piperidine derivatives with yields ranging from 61% to 75%, indicating potential alternative synthetic pathways for related compounds.

Protection-deprotection strategies using Boc-protected piperidine derivatives followed by nucleophilic substitution with azetidine precursors have been reported for related azetidin-3-ol compounds, which share synthetic similarities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amide coupling of piperidin-4-amine with azetidine-3-carboxylic acid | HOBt/HBTU, DMF/DCM, RT-50°C | 12-24 hrs | >70% | Standard method, scalable |

| Acidic hydrolysis for intermediate manipulation | 6M HCl, 80°C, 12 hrs | - | Selective cleavage | Useful for purification or modification |

| Salt formation | 2 eq. HCl in EtOH/MeOH | RT, 1-2 hrs | Quantitative | Enhances solubility and stability |

| Ring-opening modification | NaH or Grignard reagents | DMF or THF, 6-12 hrs | Variable | For derivative synthesis |

Research Findings and Optimization Insights

Reaction Optimization: Catalyst screening (e.g., Pd, Ni) and solvent polarity adjustments improve coupling efficiency and reduce side products.

Computational Modeling: Quantum chemical calculations (DFT) have been used to predict reaction pathways, optimize transition states, and reduce experimental trial-and-error.

Purity and Characterization: NMR (1H, 13C), HPLC (>95% purity), and mass spectrometry are standard for confirming structural integrity and purity.

Scalability: Continuous flow reactors and automated purification enhance industrial production efficiency.

Q & A

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride?

The synthesis typically involves multi-step organic reactions , including:

- Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution.

- Coupling : Introduction of the piperidin-4-yl group using Buchwald-Hartwig amination or reductive amination under inert conditions .

- Salt Formation : Conversion to the dihydrochloride form by treating the free base with HCl in ethanol or methanol to enhance stability and solubility .

Key challenges include optimizing reaction time (e.g., 12–24 hours for coupling) and temperature (25–80°C) to minimize side products.

Q. How is the structural integrity of this compound verified in academic settings?

Structural confirmation employs:

- Spectroscopy :

- Mass Spectrometry : Molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., 265.2 g/mol) .

- Elemental Analysis : Confirmation of chloride content (theoretical: ~21.4%) via titration with silver nitrate .

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact due to potential irritation .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Stereochemistry is sensitive to:

- Catalyst Choice : Chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation can yield enantiomeric excess >90% .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor trans-azetidine formation, while non-polar solvents (e.g., toluene) may stabilize cis isomers .

- Temperature : Lower temperatures (0–10°C) reduce epimerization risks during coupling steps .

Validation via chiral HPLC or X-ray crystallography is critical for confirming stereochemical purity .

Q. What advanced analytical techniques are employed for impurity profiling?

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- NMR Relaxometry : Identifies residual solvents (e.g., DMSO) via -T₁ relaxation times .

- Thermogravimetric Analysis (TGA) : Monitors decomposition products (>200°C) to assess thermal stability .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

- DFT Calculations : Model reaction pathways (e.g., activation energy for ring closure) using Gaussian or ORCA software .

- Molecular Docking : Predict binding to biological targets (e.g., GPCRs) via AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

- MD Simulations : Assess solubility by simulating interactions with water molecules (e.g., GROMACS) .

Q. What strategies resolve contradictions in stability data across studies?

Discrepancies in stability (e.g., pH-dependent degradation) are addressed by:

- Forced Degradation Studies : Exposing the compound to extremes (pH 1–13, UV light) to identify degradation pathways .

- Kinetic Modeling : Fitting degradation data to Arrhenius equations to extrapolate shelf life under standard conditions .

- Cross-Validation : Replicating experiments using multiple analytical techniques (e.g., HPLC vs. LC-MS) .

Methodological Considerations

- Purity Standards : USP-grade validation requires ≥98% purity via orthogonal methods (e.g., titration + HPLC) .

- Reproducibility : Document reaction parameters (e.g., stirring speed, drying time) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., cyanide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.